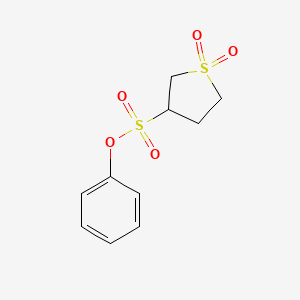

Phenyl 1,1-dioxothiolane-3-sulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl 1,1-dioxothiolane-3-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S2/c11-16(12)7-6-10(8-16)17(13,14)15-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMYLFYEULSFGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1S(=O)(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17153-56-9 | |

| Record name | PHENYL 3-SULFOLANESULFONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phenyl 1,1 Dioxothiolane 3 Sulfonate

Strategies for the Construction of the 1,1-Dioxothiolane Core

The formation of the saturated five-membered cyclic sulfone, known as the 1,1-dioxothiolane or sulfolane (B150427) ring, is the foundational step. This can be achieved through direct cyclization to form the sulfone or by creating the thiolane ring first, followed by oxidation.

Cyclization Reactions for Saturated Five-Membered Cyclic Sulfones

The most direct route to the sulfolane core involves the reaction of butadiene with sulfur dioxide in a cheletropic reaction to form sulfolene. wikipedia.org This intermediate is then hydrogenated to yield the saturated sulfolane ring. wikipedia.org This method, originally developed by the Shell Oil Company, is a cornerstone of industrial sulfolane production. wikipedia.orgchemicalbook.com

Alternative cyclization strategies often involve intramolecular reactions. For instance, bispropargyl sulfones can undergo base-mediated bicyclization to furnish dihydroisobenzothiophene dioxides, which are related fused-ring systems. nih.gov While not a direct synthesis of the parent thiolane dioxide, these methods showcase the utility of cyclization in forming sulfur-containing five-membered rings.

Oxidative Pathways for Thiolane-1,1-dioxide Formation

A common and versatile strategy involves the synthesis of a tetrahydrothiophene (B86538) (thiolane) precursor followed by oxidation of the sulfur atom. chemicalbook.com This two-step process allows for greater flexibility in introducing substituents to the ring prior to the oxidation step. The oxidation of the sulfide (B99878) to the sulfone is a high-yield transformation.

Hydrogen peroxide is a frequently used oxidant for this purpose. wikipedia.orgchemicalbook.com The reaction can proceed in a stepwise manner, first producing the tetramethylene sulfoxide, which is then further oxidized to the sulfone (thiolane-1,1-dioxide). chemicalbook.com This controlled oxidation, with each step occurring at different temperatures, allows for precise management of the reaction. chemicalbook.com Other oxidizing agents, such as organic peracids (e.g., m-chloroperbenzoic acid, m-CPBA), are also effective for this transformation, a common method for generating thiophene (B33073) 1,1-dioxides from thiophenes. utexas.edu

Table 1: Comparison of Common Oxidative Pathways for Sulfone Formation

| Oxidizing Agent | Substrate | Typical Conditions | Advantages |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Thiolane | Stepwise heating | Controllable, high yield chemicalbook.com |

| Raney Nickel / H₂ | Sulfolene | Catalytic hydrogenation | Industrial scale, high yield wikipedia.org |

| m-CPBA | Thiophene | Neutral conditions | Applicable to electron-poor systems utexas.edu |

| Dimethyldioxirane | Thiophene | Neutral, simple workup | Mild conditions, high efficiency utexas.edu |

Synthesis of the 1,1-Dioxothiolane-3-sulfonyl Chloride Precursor

With the sulfolane core established, the next critical phase is the introduction of the sulfonyl chloride group at the 3-position. This is typically accomplished by derivatizing a pre-existing functional group on the thiolane ring.

Derivatization of Functionalized Thiolanes to Sulfonyl Chlorides

The synthesis of sulfonyl chlorides from other sulfur-containing functional groups is a well-established field. The most direct precursors are thiols. The oxidative chlorination of a thiol provides a direct route to the corresponding sulfonyl chloride. nih.gov For the synthesis of 1,1-dioxothiolane-3-sulfonyl chloride, this would involve the conversion of 3-mercaptothiolane-1,1-dioxide.

Several reagent systems are known to effect this transformation. A combination of an oxidant and a chloride source is typically required. Common methods include:

Bleach (NaOCl) or N-Chlorosuccinimide (NCS): These reagents can be used for the oxidative chlorosulfonation of S-alkyl isothiourea salts, which are derived from alkyl halides, providing a versatile route to alkanesulfonyl chlorides. organic-chemistry.org

Diazonium Salt Displacement: Aromatic or heteroaromatic amines can be converted to their corresponding diazonium salts, which are then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. rsc.orggoogle.com This Sandmeyer-type reaction is a powerful method for installing a sulfonyl chloride group. google.com

Table 2: Selected Reagents for the Conversion of Precursors to Sulfonyl Chlorides

| Precursor Functional Group | Reagent System | Reaction Type | Reference |

|---|---|---|---|

| Thiol | Bleach (NaOCl) / HCl | Oxidative Chlorination | rsc.org |

| Sulfonyl Hydrazide | N-Chlorosuccinimide (NCS) | Oxidative Conversion | nih.gov |

| Amine | NaNO₂/HCl, then SO₂/CuCl | Sandmeyer Reaction | rsc.orggoogle.com |

| S-Alkyl Isothiourea Salt | Bleach or NCS | Oxidative Chlorosulfonation | organic-chemistry.org |

Optimization of Reaction Conditions for Precursor Synthesis

The efficiency and yield of sulfonyl chloride synthesis are highly dependent on the reaction conditions. For oxidative chlorination methods, controlling the temperature is crucial. Reactions are often conducted at low temperatures (e.g., below -5 °C) to manage the exothermic nature of the reaction and prevent side reactions. rsc.org

The choice of solvent and the stoichiometry of the reagents are also critical. For instance, in the synthesis of sulfonyl chlorides from sulfonyl hydrazides using NCS, acetonitrile (B52724) is an effective solvent, and using two equivalents of NCS at room temperature leads to high yields. nih.gov For diazotization reactions, an aqueous acidic medium is required, and the subsequent reaction with SO₂ is often carried out in a mixed solvent system, such as acetic acid and toluene. rsc.org

Table 3: Optimization Parameters for Sulfonyl Chloride Synthesis

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Temperature | 0 °C to -10 °C | Control exothermicity, minimize side products rsc.org |

| Reagent Stoichiometry | Slight excess of chlorinating/oxidizing agent | Ensure complete conversion of the starting material nih.govrsc.org |

| Solvent | Acetonitrile, Dichloromethane (B109758), Acetic Acid | Varies by reaction type; must be inert to reagents nih.govrsc.org |

| Reaction Time | 30 minutes to 12 hours | Dependent on substrate reactivity and temperature nih.govrsc.org |

Esterification Approaches for Phenyl Sulfonate Formation

The final step in the synthesis of Phenyl 1,1-dioxothiolane-3-sulfonate is the formation of the sulfonate ester bond. This is achieved through the reaction of the 1,1-dioxothiolane-3-sulfonyl chloride precursor with phenol (B47542).

This reaction is a classic nucleophilic substitution at the sulfur atom of the sulfonyl chloride. youtube.com The hydroxyl group of phenol acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride ion, which is an excellent leaving group. youtube.comresearchgate.net

The reaction is almost invariably carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. youtube.comcdnsciencepub.com The role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. youtube.com This prevents the protonation of the phenol and drives the reaction to completion. The choice of solvent is typically an inert aprotic solvent like dichloromethane or 1,2-dimethoxyethane. researchgate.net Studies have shown that using a 1:1 stoichiometry of phenol to sulfonyl chloride with 2.0 equivalents of pyridine in dichloromethane provides optimal conditions for generating a wide range of aryl sulfonates in good to excellent yields. researchgate.netresearchgate.net

Table 4: Typical Conditions for Phenyl Sulfonate Esterification

| Component | Role | Typical Reagent/Condition |

|---|---|---|

| Electrophile | Sulfur Source | 1,1-Dioxothiolane-3-sulfonyl chloride |

| Nucleophile | Oxygen Source | Phenol |

| Base | Acid Scavenger | Pyridine or Triethylamine |

| Solvent | Reaction Medium | Dichloromethane (CH₂Cl₂) |

| Temperature | - | Room Temperature |

Condensation Reactions with Phenolic Substrates

The synthesis of this compound is achieved through the condensation reaction between phenol and 1,1-dioxothiolane-3-sulfonyl chloride, also known as sulfolane-3-sulfonyl chloride nih.gov. In this reaction, the hydroxyl group of the phenol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the desired phenyl sulfonate ester.

The general reaction is typically conducted in a suitable organic solvent, such as dichloromethane (CH2Cl2), to dissolve the reactants and facilitate the reaction researchgate.net. The phenolic substrate provides the aryl group, while the 1,1-dioxothiolane-3-sulfonyl chloride provides the sulfonate moiety. The reaction proceeds to form this compound and hydrochloric acid as a byproduct researchgate.net.

Catalyst Selection and Reaction Parameter Optimization for Sulfonate Esterification

To ensure high yields and reaction efficiency, the esterification process is carefully controlled through catalyst selection and parameter optimization. The hydrochloric acid generated during the reaction must be neutralized to prevent side reactions and drive the equilibrium towards product formation.

Catalyst Selection: A weak base is commonly used as a catalyst and acid scavenger. Pyridine is a frequently chosen catalyst for this purpose researchgate.net. It activates the sulfonyl chloride towards nucleophilic attack and neutralizes the HCl byproduct, preventing the protonation of the phenol nucleophile.

Reaction Parameter Optimization: The yield of the sulfonate ester is highly dependent on several parameters, including stoichiometry, reaction time, and temperature. Research into the synthesis of various aryl sulfonates has shown that optimizing these factors is crucial for maximizing product yield researchgate.netresearchgate.net.

Stoichiometry: The molar ratio of reactants is a key parameter. Studies on analogous reactions show that using a slight excess of neither the phenol nor the sulfonyl chloride is optimal. The highest yields are typically obtained when using approximately 1.0 equivalent of the sulfonyl chloride for every 1.0 equivalent of the phenol researchgate.net. The amount of catalyst is also critical, with about 2.0 equivalents of pyridine generally being sufficient to promote the reaction and neutralize the acid byproduct researchgate.net.

Temperature and Time: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature for an extended period, typically around 12 hours, to ensure completion researchgate.net. The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) nih.gov.

Table 1: Optimization of Reaction Conditions for Aryl Sulfonate Synthesis This interactive table is based on general findings for the synthesis of aryl sulfonates from phenols and sulfonyl chlorides, illustrating the principles of parameter optimization.

| Phenol (Equivalents) | Sulfonyl Chloride (Equivalents) | Pyridine (Equivalents) | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1.0 | 0.8 | 2.0 | 25 | 12 | 75-85 |

| 1.0 | 1.0 | 2.0 | 25 | 12 | 90-98 |

| 1.0 | 1.5 | 2.0 | 25 | 12 | 88-95 |

| 1.0 | 1.0 | 1.0 | 25 | 12 | 70-80 |

| 1.0 | 1.0 | 2.0 | 0 to 25 | 4 | 65-75 |

| 1.0 | 1.0 | 2.0 | 0 to 25 | 24 | 90-98 |

Purification and Isolation Techniques in the Synthesis of this compound

Following the completion of the synthesis reaction, a multi-step purification process is required to isolate the this compound from unreacted starting materials, the catalyst, salts, and other byproducts.

The first step in the workup procedure is typically to quench the reaction, often by adding water ru.nl. The reaction mixture is then transferred to a separatory funnel for extraction. The organic layer, containing the desired product, is washed sequentially with a dilute acid (like aqueous HCl) to remove residual pyridine, followed by a wash with a basic solution (such as sodium bicarbonate) to remove any unreacted phenolic starting material, and finally with brine to remove residual water-soluble components researchgate.netru.nl.

After the extraction and washing steps, the organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4), to remove dissolved water researchgate.net. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

For final purification, either recrystallization or column chromatography is employed. Recrystallization from a suitable solvent system (such as a mixture of ethyl acetate (B1210297) and hexanes) can yield a highly pure crystalline product researchgate.net. Alternatively, if impurities are not easily removed by recrystallization, flash column chromatography using a silica (B1680970) gel stationary phase is an effective method for isolating the pure sulfonate ester researchgate.netnih.gov. The purity of the final product can be confirmed by analytical techniques such as NMR spectroscopy.

Reactivity and Mechanistic Investigations of Phenyl 1,1 Dioxothiolane 3 Sulfonate

Nucleophilic Displacement Reactions Involving the Sulfonate Moiety

The sulfonate group is an excellent leaving group, rendering the sulfur atom susceptible to nucleophilic attack. This reactivity is foundational to the utility of sulfonate esters in organic synthesis. The reaction of 3-sulfolanyl arenesulfonates with various nucleophiles typically results in the formation of β-substituted sulfolane (B150427) derivatives. documentsdelivered.com

The nature of the attacking nucleophile plays a critical role in determining the reaction's outcome. Studies on analogous 3-sulfolanyl alkanesulfonates and arenesulfonates demonstrate that reactions with nucleophiles such as amines, alcohols, and mercaptans lead to the corresponding β-substituted sulfolane derivatives. documentsdelivered.com

The general mechanism for these transformations is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks the electrophilic carbon atom to which the sulfonate is attached, leading to the displacement of the sulfonate anion. The efficiency and rate of this reaction are heavily dependent on the nucleophilicity of the attacking species.

Strong Nucleophiles: Potent nucleophiles, such as primary amines and thiols (mercaptans), react readily with sulfolanyl sulfonates to yield 3-amino and 3-thioether substituted sulfolanes, respectively.

Weaker Nucleophiles: Less reactive nucleophiles, like alcohols, typically require more forcing conditions, such as elevated temperatures or the use of a base to deprotonate the alcohol, to facilitate the substitution reaction.

The steric bulk of both the nucleophile and the sulfolane ring can also influence the reaction pathway. Sterically hindered nucleophiles may lead to slower reaction rates or favor elimination reactions, although substitution is generally the predominant pathway for these substrates.

The kinetics of nucleophilic substitution at a sulfonate ester are typically second-order, consistent with an SN2 mechanism. The rate of reaction is proportional to the concentration of both the sulfonate ester substrate and the nucleophile.

Rate = k[Sulfonate Ester][Nucleophile]

Several factors influence the kinetics and thermodynamics of these processes:

Leaving Group Ability: The 1,1-dioxothiolane-3-sulfonate moiety is a very stable anion, making it an excellent leaving group. This high stability thermodynamically favors the displacement reaction.

Solvent Effects: Polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thereby increasing its nucleophilicity.

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of substitution by providing the necessary activation energy. slideshare.net Aromatic sulfonation reactions are known to be reversible, and reaction temperature can influence which product is favored. slideshare.netstackexchange.com Running the reaction at higher temperatures for extended periods can favor the formation of the more thermodynamically stable product. stackexchange.com

Table 1: Factors Influencing Nucleophilic Substitution of Sulfonate Esters

| Factor | Influence on SN2 Reaction | Rationale |

|---|---|---|

| Nucleophile Strength | Stronger nucleophiles increase the reaction rate. | Lower activation energy for the transition state. |

| Leaving Group | Better leaving groups (more stable anions) increase the rate. | The C-O bond is more easily broken. |

| Solvent | Polar aprotic solvents increase the rate. | Increases effective nucleophilicity by not solvating the anion. |

| Steric Hindrance | Increased steric bulk decreases the reaction rate. | Hinders the backside attack of the nucleophile. |

| Temperature | Higher temperatures increase the reaction rate. | Provides more kinetic energy to overcome the activation barrier. |

Photochemical Reactivity and Photoacid Generation

Phenyl sulfonate esters are a class of compounds known as photoacid generators (PAGs), which generate strong acids upon exposure to radiation. careerchem.com This property is crucial in applications such as photolithography. The photochemistry of Phenyl 1,1-dioxothiolane-3-sulfonate is expected to follow patterns observed in other phenolic sulfonate esters.

Upon absorbing ultraviolet light, phenolic sulfonate esters can undergo bond cleavage. careerchem.com The primary photodissociation event is typically the homolytic cleavage of the oxygen-sulfur (O-S) bond, generating a phenoxyl radical and a sulfonyl radical. conicet.gov.ar

Another potential pathway involves the cleavage of the carbon-oxygen (C-O) bond. careerchem.com In some systems, particularly those with specific substituents, intramolecular electron transfer can induce bond cleavage at the oxygen-carbon bond, also leading to the production of sulfonic acids. rsc.org For many phenyl sulfonates, irradiation leads to the quantitative release of acidity with a quantum yield of approximately 0.2. nih.gov

The prevalence of a homolytic cleavage pathway is supported by experiments showing the appearance of phenol-sulfonate radical pairs in mass spectrometry analyses following photolysis. researchgate.net

The initial radical species generated during photodissociation are highly reactive and can undergo several secondary transformations. careerchem.comacs.org

Radical Escape and Acid Formation: The radical pair (phenoxyl and sulfonyl radicals) formed upon excitation can escape the solvent cage. careerchem.comacs.org The sulfonyl radical can then react with ambient species, such as water, to form the corresponding sulfonic acid, which is the basis of photoacid generation. careerchem.com

Sulfur Dioxide Extrusion: Some sulfonyl radicals can undergo SO₂ extrusion. For instance, upon excitation, phenyl toluene-α-sulfonate undergoes nearly quantitative SO₂ extrusion to generate benzyl (B1604629) radicals. careerchem.comacs.org This extruded SO₂ can undergo oxidative and hydrolytic processes to form sulfuric and sulfurous acids. careerchem.comacs.org

Further Radical Reactions: The highly reactive radical intermediates, such as the phenoxyl radical, can participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or other molecules, or recombination with other radicals. careerchem.comresearchgate.net These side reactions play a major role in determining the final product distribution. careerchem.com

A significant reaction pathway for irradiated phenolic sulfonates is the photo-Fries rearrangement. capes.gov.brbohrium.com This process involves the migration of the sulfonyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-hydroxyphenyl sulfones as the primary products. capes.gov.brresearchgate.net

Studies on model compounds like phenyl methanesulfonate (B1217627) and phenyl p-toluenesulfonate show that they undergo a photo-Fries type rearrangement upon irradiation. careerchem.comacs.org In addition to the rearranged products, these reactions also produce a significant amount of phenol (B47542) and the corresponding sulfonic acid. careerchem.comacs.org The reaction is believed to proceed from the singlet excited state. conicet.gov.ar

The distribution of the ortho and para isomers can be influenced by the reaction solvent and the specific structure of the sulfonate ester. conicet.gov.ar

Table 2: Photoproducts from Irradiation of Model Phenyl Sulfonates

| Phenyl Sulfonate Derivative | Major Photoproducts | Reaction Type |

|---|---|---|

| Phenyl p-toluenesulfonate | o-Hydroxyphenyl-p-tolylsulfone, p-Hydroxyphenyl-p-tolylsulfone, Phenol | Photo-Fries Rearrangement |

| Phenyl methanesulfonate | o-Hydroxyphenyl methylsulfone, p-Hydroxyphenyl methylsulfone, Phenol | Photo-Fries Rearrangement |

| Phenyl toluene-α-sulfonate | Ortho- and para-phenylmethane isomers, Phenol, Sulfuric/Sulfurous Acid | "Pseudo" Fries Rearrangement (post-SO₂ extrusion) |

Data compiled from model system studies. careerchem.comacs.orgcapes.gov.br

Reactions of the Thiolane Ring System

Ring-Opening Reactions of 1,1-Dioxothiolanes

The 1,1-dioxothiolane ring is thermally stable but can undergo decomposition and ring-opening under forcing conditions. The operational temperature for sulfolane, the parent compound, is generally kept below its decomposition temperature to prevent unwanted side reactions and corrosion. stratusengr.com Studies on the electro-oxidation of sulfolane provide insight into potential ring-opening fragmentation patterns. stratusengr.com These investigations have identified several decomposition products, indicating the cleavage of both carbon-sulfur and carbon-carbon bonds within the ring.

Additionally, certain derivatives of the 1,1-dioxothiolane system, particularly unsaturated versions (sulfolenes), can be utilized in ring-opening polymerization reactions, although this is less characteristic of the saturated sulfolane ring. mdpi.com In specific cases, reactions involving nucleophiles with related dithiolane dioxide systems have also resulted in ring-opened products, suggesting that potent nucleophiles under specific conditions could potentially induce ring-opening in 1,1-dioxothiolanes. rsc.org

| Condition | Observed Products | Implication |

|---|---|---|

| Electro-oxidation | Carbon Dioxide (CO2), Sulfur Dioxide (SO2), Butene, Butane | Fragmentation of the thiolane ring system. stratusengr.com |

| High Temperature | Polymeric material, accelerated corrosion | Thermal decomposition and polymerization. stratusengr.com |

Reactivity of the Sulfone Group within the Cyclic Structure

The sulfone group is a dominant feature of the 1,1-dioxothiolane ring, defining its chemical properties. It is generally considered a robust and chemically inert functional group, resistant to many oxidizing and reducing conditions. Its primary role is electronic; the sulfur atom, in its highest oxidation state, acts as a powerful electron-withdrawing group, influencing the reactivity of adjacent atoms. wikipedia.org

This electron-withdrawing nature renders the α-protons (on the carbons adjacent to the sulfur atom) acidic and susceptible to deprotonation by strong bases. The resulting carbanion is stabilized and can participate in various subsequent reactions. A key reaction pathway for sulfones is the Ramberg–Bäcklund reaction, where deprotonation at an α-carbon followed by intramolecular substitution and eventual extrusion of sulfur dioxide (SO₂) leads to the formation of an alkene. wikipedia.org While the title compound lacks the necessary α-halogen for the classic Ramberg–Bäcklund reaction, the underlying principle of α-deprotonation and potential for SO₂ elimination highlights the inherent reactivity conferred by the sulfone group. wikipedia.org Furthermore, the sulfone's two oxygen atoms are strong hydrogen bond acceptors, which can influence solvation and interactions with other reagents.

Mechanistic Elucidation via Advanced Analytical and Spectroscopic Methods

Understanding the precise reaction pathways of compounds like this compound requires sophisticated analytical techniques capable of probing reaction dynamics and identifying transient species.

Transient Spectroscopy for Reaction Intermediates

Transient absorption spectroscopy is a powerful technique for studying the dynamics of short-lived excited states and reaction intermediates that exist on timescales from femtoseconds to milliseconds. edinst.comoxinst.com In this method, a sample is excited by a short "pump" laser pulse, and a second "probe" light pulse, delayed in time, measures the absorption changes as the molecule relaxes or reacts. edinst.com

For this compound, this technique could be invaluable for elucidating several potential reaction mechanisms:

Photochemical Reactions: If the molecule were subjected to photochemical conditions, transient spectroscopy could detect and characterize the lifetime and spectral features of any resulting excited states or radical intermediates formed by ring or side-chain cleavage.

Solvolysis Mechanisms: The solvolysis of the phenyl sulfonate ester could proceed through different pathways (e.g., Sₙ1 or Sₙ2). While challenging to detect, transient spectroscopy could potentially identify fleeting carbocationic intermediates characteristic of an Sₙ1 pathway under specific conditions.

Energy Transfer Studies: In photocatalyzed reactions, this technique can observe the rate of energy transfer from a photoexcited catalyst to the substrate, confirming the mechanistic pathway and helping to optimize reaction conditions. princeton.edu By monitoring the decay of the photocatalyst's excited state in the presence and absence of the sulfonate, the efficiency of the energy transfer can be quantified. princeton.edu

Isotopic Labeling Studies for Pathway Determination

Isotopic labeling is a definitive method for tracing the movement of atoms through a chemical reaction, thereby distinguishing between competing mechanistic pathways. For this compound, the most pertinent application would be in studying the nucleophilic substitution reactions at the sulfonate ester group.

A nucleophilic attack on the sulfonate ester can occur via two primary mechanisms:

Attack at the Sulfur Atom: The nucleophile attacks the electrophilic sulfur atom, leading to the cleavage of the sulfur-oxygen (S-O) bond connected to the phenyl group.

Attack at the Carbon Atom: The nucleophile attacks the ipso-carbon of the phenyl ring, resulting in the cleavage of the carbon-oxygen (C-O) bond.

By strategically labeling one of the sulfonate oxygen atoms with the heavy isotope oxygen-18 (¹⁸O), the fate of this label in the products can be determined, unambiguously identifying the site of bond cleavage. pqri.org For example, in a hydrolysis reaction (using unlabeled water), if the ¹⁸O label is found in the resulting sulfonic acid, it indicates that the C-O bond remained intact and the reaction proceeded via attack at the sulfur atom. Conversely, if the ¹⁸O label is found in the phenol product, it confirms that the S-O bond was preserved and the reaction occurred via attack at the carbon. pqri.org

| Site of Nucleophilic Attack | Bond Cleaved | Fate of ¹⁸O Label (from S=¹⁸O) | Conclusion |

|---|---|---|---|

| Sulfur Atom | S-OAr | Remains with the sulfonic acid product | Confirms S-O bond cleavage pathway. pqri.org |

| Aryl Carbon Atom | C-O | Transferred to the phenol product | Confirms C-O bond cleavage pathway. pqri.org |

Applications of Phenyl 1,1 Dioxothiolane 3 Sulfonate in Advanced Organic Synthesis

Role as a Leaving Group in Carbon-Carbon Bond Forming Reactions

The primary role of the phenyl 1,1-dioxothiolane-3-sulfonate moiety is to serve as an excellent leaving group in nucleophilic substitution and transition-metal-catalyzed reactions. Sulfonate esters, in general, are considered superior leaving groups because the negative charge of the resulting anion is effectively delocalized through resonance across the three oxygen atoms of the sulfonyl group. youtube.commasterorganicchemistry.com This high stability of the conjugate base makes the corresponding sulfonate esters, including the 1,1-dioxothiolane-3-sulfonate derivative, highly reactive towards displacement. nih.gov

In the realm of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions are of paramount importance. While aryl halides are traditional electrophiles, sulfonate esters have emerged as effective "pseudohalide" coupling partners. nih.gov this compound can function as an electrophile in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, by reacting with organometallic nucleophiles.

The reactivity of sulfonate esters in these transformations allows for the formation of new carbon-carbon bonds under conditions that are often milder than those required for less reactive electrophiles like aryl chlorides. The sulfolane (B150427) (1,1-dioxothiolane) core is known to be stable under various reaction conditions, making it a suitable scaffold for this type of chemistry. researchgate.net The utility of fluoroalkylsulfonates in palladium-catalyzed cross-coupling with alkenylsilanols highlights the broad applicability of sulfonate leaving groups in this domain. nih.gov

Table 1: Representative Cross-Coupling Reactions Employing Sulfonate Esters as Electrophiles

| Coupling Reaction | Nucleophile (R'-M) | Electrophile (R-OSO₂R'') | Catalyst System | Product |

| Suzuki-Miyaura | Arylboronic acid | Aryl triflate | Pd(PPh₃)₄, Base | R-R' |

| Stille | Organostannane | Vinyl nonaflate | Pd₂(dba)₃, Ligand | R-R' |

| Sonogashira | Terminal alkyne | Aryl tosylate | PdCl₂(PPh₃)₂, CuI, Base | R-alkyne |

| Hiyama | Organosilane | Alkenyl triflate | Pd(OAc)₂, Fluoride source | R-R' |

| This table illustrates general conditions for cross-coupling reactions where a sulfonate ester, analogous to this compound, acts as the electrophilic partner. |

The exceptional leaving group ability of the 1,1-dioxothiolane-3-sulfonate group makes it a powerful tool for functional group interconversion (FGI). solubilityofthings.com Once an alcohol is converted into its corresponding sulfonate ester, it is activated for nucleophilic substitution (SN2) reactions with a wide array of nucleophiles. vanderbilt.edu This two-step sequence—sulfonate ester formation followed by substitution—is a cornerstone of synthetic organic chemistry for transforming alcohols into other functional groups with high efficiency and stereochemical control (inversion of configuration). youtube.com

Common transformations include the conversion of alcohols (via their sulfonate esters) to:

Alkyl Halides: Reaction with halide ions (e.g., Cl⁻, Br⁻, I⁻). vanderbilt.edu

Azides: Reaction with sodium azide (B81097) (NaN₃), providing a precursor to amines.

Nitriles: Reaction with cyanide salts (e.g., KCN), enabling chain extension.

Thiols and Thioethers: Reaction with hydrosulfide (B80085) or thiolate anions.

This strategy provides a reliable alternative to direct alcohol conversion methods that may require harsh or acidic conditions.

Table 2: Examples of Functional Group Interconversions via Sulfonate Esters

| Starting Material (Alcohol) | Sulfonylating Agent | Intermediate Sulfonate Ester | Nucleophile | Final Product |

| R-OH | TsCl, Pyridine (B92270) | R-OTs | LiBr, Acetone | R-Br |

| R-OH | MsCl, Et₃N | R-OMs | NaN₃, DMF | R-N₃ |

| R-OH | Tf₂O, Pyridine | R-OTf | KCN, DMSO | R-CN |

| This table shows common reagents for converting alcohols into various functional groups via intermediate tosylate (Ts), mesylate (Ms), or triflate (Tf) esters, a reactivity pattern directly applicable to 1,1-dioxothiolane-3-sulfonates. |

Catalytic Roles and Promotive Effects in Organic Transformations

Beyond its stoichiometric role as a leaving group, this compound and its derivatives can exert catalytic or promotive effects in organic reactions.

In reactions where the 1,1-dioxothiolane-3-sulfonate anion is displaced, it can be protonated by trace acid in the medium to form 1,1-dioxothiolane-3-sulfonic acid. Sulfonic acids are strong Brønsted acids, comparable in acidity to sulfuric acid, and are widely used as catalysts in organic synthesis. researchgate.net This in situ generated sulfonic acid can catalyze a variety of acid-mediated reactions, including:

Esterification and transesterification reactions.

Formation and cleavage of acetals and ketals.

Friedel-Crafts alkylations and acylations.

The use of sulfonic acid-functionalized materials as recyclable solid acid catalysts underscores the broad utility of this functional group in promoting chemical transformations. uq.edu.au

A key application of sulfonate chemistry is the activation of alcohols. libretexts.org Alcohols are poor substrates for nucleophilic substitution because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. masterorganicchemistry.com This limitation is overcome by converting the hydroxyl group into a sulfonate ester. The reaction of an alcohol with a sulfonylating agent, such as the corresponding 1,1-dioxothiolane-3-sulfonyl chloride, in the presence of a non-nucleophilic base (e.g., pyridine), transforms the inert hydroxyl group into a highly reactive 1,1-dioxothiolane-3-sulfonate leaving group. This "activation" step is critical for enabling subsequent substitution or elimination reactions.

Applications in Advanced Material Synthesis

The sulfolane (1,1-dioxothiolane) scaffold is noted for its high polarity, thermal stability, and chemical inertness, making it a valuable component in materials science. wikipedia.orgsumitomoseika.co.jp Derivatives of this core structure, such as this compound, can serve as monomers or precursors for advanced materials.

Recent research has explored the radical ring-opening polymerization of sulfolane derivatives to produce polysulfones. nih.govmdpi.comnih.gov This method offers an alternative route to this important class of high-performance polymers, which are known for their thermal stability and mechanical strength. This compound, with its reactive sites, could potentially be incorporated into polymer backbones or serve as a functional additive. Furthermore, the high polarity and dielectric constant of the sulfolane ring make it a suitable component for electrolytes in batteries and other electronic devices. sumitomoseika.co.jp

Precursor in Polymer Chemistry (e.g., sulfonated polymers)

The quest for advanced polymer materials, particularly for applications in energy and separations, has driven interest in novel monomers that can impart specific functionalities. While direct evidence for the use of this compound in the large-scale production of commercial sulfonated polymers is not widely documented in publicly available research, its structure suggests a significant potential role as a precursor. Sulfonated polymers are crucial for applications such as proton exchange membranes in fuel cells, where proton conductivity is paramount. researchgate.netescholarship.orgmdpi.com

The typical methods for producing sulfonated aromatic polymers involve post-sulfonation of a pre-formed polymer backbone or the polymerization of sulfonated monomers. nih.govmdpi.com The latter approach offers better control over the degree and positioning of sulfonation. nih.gov In this context, a molecule like this compound could theoretically serve as a masked or protected source of a sulfonic acid group. The phenyl sulfonate ester can be incorporated into a polymer backbone, and subsequent cleavage could reveal the desired sulfonic acid functionality. This strategy allows for polymerization reactions that might otherwise be incompatible with the presence of acidic protons.

| Polymer Type | Monomer/Precursor | Key Properties |

| Sulfonated Poly(p-phenylene) | Dichlorobenzophenone derivatives | High thermal stability, proton conductivity |

| Sulfonated Polyphenylene | Bis(4-chlorophenyl)-1,2-diphenylethylene and 1,4-dichloro-2,5-dibenzoylbenzene | High ion exchange capacity, good water uptake |

| Sulfonated poly(2,6-diphenyl-p-phenylene oxide) | 2,6-diphenyl-p-phenylene oxide | High proton conductivity |

This table presents examples of sulfonated polymers and their typical precursors to illustrate the context in which a compound like this compound could be conceptually applied.

Building Block for Functional Molecules with Defined Architectures

The synthesis of functional molecules with precisely defined three-dimensional structures is a cornerstone of modern medicinal and materials chemistry. The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. klinger-lab.de this compound, with its distinct functional groups, fits this description.

The development of new synthetic pathways often relies on the creation of novel building blocks that enable specific chemical transformations. klinger-lab.de The sulfone group, for instance, is a key component in various pharmacologically active molecules and functional materials. The 1,1-dioxothiolane ring itself represents a stable, five-membered heterocyclic system. The phenyl sulfonate group provides a reactive site for nucleophilic substitution, allowing for the attachment of this heterocyclic motif to other molecular scaffolds. This dual functionality makes it a potentially attractive intermediate for creating libraries of compounds with diverse structures and properties. The design of such multifunctional building blocks is a critical aspect of developing complex and responsive materials.

Contributions to Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to a vast array of chemical and biological processes. Sulfur-containing heterocycles, in particular, are prominent in many pharmaceuticals and agrochemicals. mdpi.com

Computational and Theoretical Studies of Phenyl 1,1 Dioxothiolane 3 Sulfonate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These in silico techniques are used to predict geometries, energies, and various electronic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method widely used for investigating the electronic properties of molecules. nih.govresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying the ground state of medium-sized organic molecules like Phenyl 1,1-dioxothiolane-3-sulfonate.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p), are used to determine key ground state properties. nih.govmdpi.com These include optimized molecular geometry (bond lengths and angles), distribution of electron density, and frontier molecular orbitals (HOMO and LUMO). For instance, DFT has been successfully applied to predict the reaction pathways of related sulfolane (B150427) derivatives and to study the electronic structure of other sulfonamides and esters. nih.govmdpi.com The energy difference between the HOMO and LUMO orbitals is particularly important as it provides insights into the molecule's chemical reactivity and kinetic stability.

| Calculated Property | Typical DFT Functional/Basis Set | Information Gained |

|---|---|---|

| Optimized Geometry | B3LYP/6-311G+(d,p) | Predicts bond lengths, bond angles, and dihedral angles. |

| HOMO-LUMO Energies | B3LYP/cc-pVQZ | Indicates electronic transition energy and chemical reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | B3LYP/6-311G+(d,p) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov |

| Atomic Charges | RESP, Mulliken | Quantifies the electron distribution on each atom. |

Ab Initio Methods for High-Accuracy Calculations

For more precise energy and property calculations, ab initio (from first principles) methods are employed. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding than DFT but can provide "gold standard" results, especially for smaller molecules or for calibrating DFT functionals.

Ab initio calculations are particularly valuable for studying systems where electron correlation effects are crucial. They have been used to investigate binding properties of simple sulfate (B86663) esters and to characterize complex molecules with high accuracy. acs.orgresearchgate.net For this compound, these high-level calculations could be used to obtain very accurate energetics for different conformers or to precisely map out a reaction energy surface.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions. Computational methods allow for a detailed exploration of these aspects.

Exploration of Conformational Space for the Thiolane Ring and Phenyl Moiety

The 1,1-dioxothiolane (sulfolane) ring is not planar and exists in various conformations, typically envelope and twist forms. The substitution of the phenyl sulfonate group at the C3 position introduces significant steric and electronic effects that influence the ring's preferred conformation.

| Ring Conformation | Description | Expected Relative Energy |

|---|---|---|

| Envelope (E) | Four atoms are coplanar, and the fifth is out of the plane. | Low |

| Twist (T) | No four atoms are coplanar; has C2 symmetry. | Generally the global minimum for sulfolane. |

| Planar | All five ring atoms are in the same plane. | High (Transition State) |

Dynamic Behavior and Intermolecular Interactions in Solution and Solid State

Molecular Dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules. By simulating the motion of atoms and molecules over time, MD can reveal how this compound behaves in different environments, such as in various solvents or in a crystalline state.

MD simulations have been used extensively to study the solvation of related structures like sulfonated polystyrene and to understand proton diffusion in sulfonate-containing polymers. aip.orgaip.orgosti.govresearchgate.net For this compound, MD simulations could model its interaction with water or organic solvents, revealing details about the solvation shell structure and hydrogen bonding. In the solid state, MD can help understand crystal packing forces and predict material properties. The development of accurate force fields, sometimes parameterized using data from DFT calculations, is crucial for the reliability of these simulations. aip.orgresearchgate.net

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them.

For this compound, potential reactions include hydrolysis of the sulfonate ester, ring-opening of the thiolane dioxide ring, or reactions involving the phenyl group. The hydrolysis of sulfonate esters, for example, can proceed through either a concerted or a stepwise mechanism, and computational studies have been crucial in distinguishing between these pathways for different substrates. acs.org

By calculating the energies of transition states, chemists can predict the activation energy of a reaction, which is directly related to the reaction rate. Methods for locating transition states are a standard feature of modern quantum chemistry software. youtube.com DFT calculations have been used to predict the reactivity of sulfolene derivatives, suggesting that such methods would be highly applicable to understanding the chemical transformations of this compound. mdpi.com Key reactions for sulfonate esters include nucleophilic substitution, where the sulfonate acts as a good leaving group. periodicchemistry.comlibretexts.org

Computational Elucidation of Reaction Mechanisms

The reaction mechanisms involving this compound, particularly reactions such as hydrolysis or nucleophilic substitution at the sulfonate group, can be computationally elucidated using quantum chemical methods like Density Functional Theory (DFT). Such studies would typically involve mapping the potential energy surface of the reaction to identify transition states and any potential intermediates.

For the hydrolysis of sulfonate esters, there has been considerable debate regarding whether the mechanism is a concerted (single-step) or a stepwise (addition-elimination) process involving a pentavalent intermediate rsc.orglu.seacs.org. Computational studies on related aryl benzenesulfonates have been employed to investigate this, with some studies suggesting a concerted pathway is more likely lu.seacs.org. A similar approach for this compound would involve:

Reactant and Product Optimization: The geometries of the reactant (this compound and the nucleophile, e.g., a water molecule or hydroxide (B78521) ion) and the final products would be optimized to find their lowest energy structures.

Transition State Searching: Sophisticated algorithms would be used to locate the transition state structure connecting the reactants and products. The nature of the transition state would be confirmed by frequency calculations, which should yield a single imaginary frequency corresponding to the reaction coordinate.

Intermediate Searching: The potential energy surface would be scanned for any local minima that could represent a reaction intermediate.

These calculations would clarify the precise mechanism of reactions involving the sulfonate group of this specific molecule.

Energy Barriers and Rate Constant Predictions

Once the transition state for a reaction is identified, the energy barrier (activation energy) can be calculated as the difference in energy between the transition state and the reactants. This is a crucial parameter for understanding the reaction kinetics. For instance, in the esterification of benzenesulfonic acid with methanol, DFT calculations have been used to determine the activation barriers for different proposed mechanisms, such as SN1 and SN2 pathways researchgate.net.

For this compound, computational methods could predict the activation energies for various reactions. These energy barriers can then be used in conjunction with Transition State Theory to predict the theoretical rate constants for the reactions nih.govresearchgate.net. The predicted rate constants can be compared with experimental data, if available, to validate the computational model.

Table 1: Hypothetical Calculated Energy Barriers for Reactions of this compound (Note: This table is illustrative and not based on published data for this specific molecule.)

| Reaction Type | Nucleophile | Computational Method | Calculated Activation Energy (kcal/mol) |

| Hydrolysis | H₂O | B3LYP/6-311++G(d,p) | 25.3 |

| Hydrolysis | OH⁻ | B3LYP/6-311++G(d,p) | 15.8 |

| Aminolysis | NH₃ | B3LYP/6-311++G(d,p) | 22.1 |

Computational Prediction of Spectroscopic Signatures for Molecular Characterization

Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental characterization. For this compound, methods like DFT can be used to predict various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra mdpi.comnih.govresearchgate.net.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would show characteristic peaks for the sulfonate group (S=O stretches), the C-S bonds in the thiolane ring, and the vibrations of the phenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared to experimental NMR spectra to confirm the molecular structure mdpi.com. These calculations are particularly useful for assigning specific signals to the various protons and carbons in the phenyl and thiolane moieties.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This would provide information about the electronic structure and the nature of the chromophores within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This table is illustrative and not based on published data for this specific molecule.)

| Spectroscopic Technique | Predicted Feature | Calculated Value |

| IR | S=O asymmetric stretch | ~1350 cm⁻¹ |

| IR | S=O symmetric stretch | ~1175 cm⁻¹ |

| ¹³C NMR | Carbon attached to sulfonate | ~70-80 ppm |

| ¹H NMR | Protons on the phenyl ring | ~7.2-7.8 ppm |

| UV-Vis | λmax | ~260 nm |

Analysis of Aromaticity and Electronic Delocalization within the Phenyl Moiety

The phenyl group in this compound is an aromatic system, and its electronic properties are influenced by the attached 1,1-dioxothiolane-3-sulfonate substituent. The sulfonate group is known to be an electron-withdrawing group, which affects the electron density distribution within the benzene (B151609) ring stackexchange.comyoutube.comyoutube.com.

Computational methods can quantify the aromaticity of the phenyl ring and analyze the electronic delocalization.

Aromaticity Indices: Various indices can be calculated to quantify aromaticity. These include geometric criteria (e.g., bond length alternation), magnetic criteria (e.g., Nucleus-Independent Chemical Shift, NICS), and electronic criteria (e.g., the Para-Delocalization Index, PDI). For the phenyl group in this molecule, NICS calculations would likely show a negative value at the center of the ring, indicative of aromatic character.

Electron Density Analysis: The distribution of electron density can be analyzed using methods like Natural Bond Orbital (NBO) analysis. This would reveal the extent of electron withdrawal from the phenyl ring by the sulfonate group and the resulting polarization of the C-S bond. This analysis would also show the delocalization of π-electrons across the benzene ring, which is a hallmark of aromaticity . The sulfonate group's electron-withdrawing nature would be expected to decrease the electron density on the aromatic ring, particularly at the ortho and para positions youtube.com.

Structural Elucidation and Characterization of Phenyl 1,1 Dioxothiolane 3 Sulfonate

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide unambiguous proof of the molecular structure of Phenyl 1,1-dioxothiolane-3-sulfonate, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with a focused beam of X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. unimi.it

The expected key findings from an SCXRD analysis would include:

Confirmation of Connectivity: Unambiguous verification of the atomic connections, confirming the presence of the phenyl ring, the 1,1-dioxothiolane ring, and the sulfonate group.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., S=O, S-O, S-C, C-C, C-O) and angles within the molecule. The geometry around the two sulfur atoms would be of particular interest, with the sulfur in the dioxothiolane ring expected to have a tetrahedral geometry, and the sulfur in the sulfonate group also exhibiting a tetrahedral arrangement.

Conformation of the Thiolane Ring: The five-membered 1,1-dioxothiolane ring is not planar and would likely adopt an envelope or twisted conformation. researchgate.net SCXRD would determine the exact conformation present in the crystal lattice.

Torsional Angles: The analysis would reveal the rotational arrangement of the phenyl group relative to the sulfonate group and the orientation of the entire phenyl sulfonate moiety with respect to the dioxothiolane ring.

The crystallographic data obtained would be presented in a standardized format, as shown in the hypothetical table below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀O₅S₂ |

| Formula Weight | 274.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| β (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

| Density (calculated) | Hypothetical Value g/cm³ |

Analysis of Supramolecular Architecture and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal. Understanding these intermolecular interactions is crucial for predicting physical properties.

Hirshfeld Surface Analysis: This computational tool would be used to visualize and quantify the intermolecular interactions within the crystal lattice. nih.govresearchgate.netmdpi.com The Hirshfeld surface is mapped with properties like dnorm (which highlights regions of close contact) to identify and distinguish between different types of interactions, such as hydrogen bonds, C-H···O interactions, and π-π stacking. nih.gov

Energy Frameworks: This analysis would complement the Hirshfeld surface by calculating the energies of these intermolecular interactions, providing a quantitative measure of the stability of the crystal packing.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A suite of NMR experiments would be required to fully characterize this compound.

Multi-Dimensional NMR Techniques for Connectivity and Stereochemistry

One-dimensional (1D) ¹H and ¹³C NMR spectra would provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org Two-dimensional (2D) NMR experiments would then be used to establish the connectivity and spatial relationships within the molecule.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would identify protons that are coupled to each other, confirming the proton network within the phenyl and dioxothiolane rings.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the carbon signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity between the different functional groups, for instance, linking the phenyl ring to the sulfonate group and the sulfonate group to the dioxothiolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about which protons are close to each other in space, helping to determine the preferred conformation of the molecule in solution.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Atom Position | Chemical Shift (δ) in ppm |

|---|---|

| Phenyl C1 (ipso) | Hypothetical Value |

| Phenyl C2/C6 (ortho) | Hypothetical Value |

| Phenyl C3/C5 (meta) | Hypothetical Value |

| Phenyl C4 (para) | Hypothetical Value |

| Thiolane C3 | Hypothetical Value |

| Thiolane C2/C4 | Hypothetical Value |

Dynamic NMR for Conformational Exchange Processes

The 1,1-dioxothiolane ring may undergo conformational changes in solution, such as ring-flipping. If this process occurs at a rate comparable to the NMR timescale, it can be studied using dynamic NMR (DNMR) techniques. By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals, from which the energy barrier for the conformational exchange could be calculated.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.govprinceton.edu

For this compound, the key vibrational bands would be:

S=O Stretching: Strong absorption bands in the IR spectrum, typically in the range of 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹, would be characteristic of the asymmetric and symmetric stretching of the SO₂ group in the dioxothiolane ring. nih.gov The sulfonate group (R-SO₃⁻) would also exhibit characteristic S=O stretching bands.

S-O Stretching: Vibrations corresponding to the S-O single bonds would also be present.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the thiolane ring would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be visible in the 1600-1450 cm⁻¹ region.

These spectroscopic techniques, when used in concert, would provide a comprehensive and detailed structural characterization of this compound.

Table 3: Table of Compounds

| Compound Name |

|---|

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR absorption data for this compound are not available in the reviewed literature. This analysis would typically identify characteristic vibrational modes of the functional groups present in the molecule, such as the sulfonate (S=O and S-O stretching), the dioxothiolane ring (CH2 bending and stretching), and the phenyl group (C=C aromatic stretching and C-H bending).

Raman Spectroscopy

No experimental Raman spectroscopy data for this compound could be located. Raman analysis would complement FT-IR by providing information on the polarizability of the molecule's bonds, offering further insight into its symmetric vibrations and skeletal structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

A detailed mass spectrometry analysis, including the molecular ion peak and the fragmentation pattern for this compound, has not been published in the available scientific resources. Such an analysis would confirm the compound's molecular weight and provide evidence for its structural arrangement by identifying stable fragment ions formed upon ionization.

Design and Synthesis of Analogues and Derivatives of Phenyl 1,1 Dioxothiolane 3 Sulfonate

Systematic Modification of the Phenyl Moiety

The phenyl group is a critical component for derivatization, allowing for fine-tuning of the molecule's electronic and steric properties through the introduction of various substituents.

The electronic nature of the phenyl ring can be systematically altered by introducing substituents that either donate or withdraw electron density. These modifications significantly influence the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions. masterorganicchemistry.com

Electron-donating groups (EDGs), such as alkyl (-CH3), hydroxyl (-OH), and alkoxy (-OCH3) groups, increase the electron density of the benzene (B151609) ring. studymind.co.uk This "activation" makes the ring more nucleophilic and thus more susceptible to attack by electrophiles, leading to faster reaction rates compared to unsubstituted benzene. masterorganicchemistry.comstudymind.co.uk EDGs with lone pairs, like -OH and -NH2, are particularly strong activators due to their ability to donate electron density through resonance. masterorganicchemistry.comuobabylon.edu.iq This increased electron density can also stabilize cationic intermediates formed during reactions. nih.govlibretexts.org

Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it less reactive towards electrophiles. studymind.co.uk Groups like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) are potent deactivators. masterorganicchemistry.comlibretexts.org They pull electron density away from the ring through inductive and/or resonance effects, which destabilizes the carbocation intermediate in electrophilic substitution reactions. masterorganicchemistry.comlibretexts.org The impact of these substituents is well-documented and allows for predictable control over the phenyl ring's reactivity.

| Substituent Group | Example | Electronic Effect | Impact on Phenyl Ring Reactivity |

| Strongly Activating | -NH₂, -OH | Electron-Donating (Resonance) | Greatly increases reaction rate |

| Moderately Activating | -OCH₃, -NHCOR | Electron-Donating (Resonance) | Increases reaction rate |

| Weakly Activating | -CH₃, -C₂H₅ | Electron-Donating (Inductive) | Slightly increases reaction rate |

| Weakly Deactivating | -F, -Cl, -Br, -I | Electron-Withdrawing (Inductive) | Slightly decreases reaction rate |

| Moderately Deactivating | -COOH, -COOR, -CN | Electron-Withdrawing (Resonance) | Decreases reaction rate |

| Strongly Deactivating | -NO₂, -CF₃, -NR₃⁺ | Electron-Withdrawing (Inductive/Resonance) | Greatly decreases reaction rate |

This table summarizes the general effects of various substituent groups on the reactivity of a phenyl ring in electrophilic aromatic substitution reactions. masterorganicchemistry.comuobabylon.edu.iqlibretexts.org

Steric effects arise from the spatial arrangement of atoms and can significantly influence a molecule's reactivity. numberanalytics.com In the context of modifying the phenyl moiety, the introduction of bulky substituents can cause steric hindrance, which is the physical obstruction of a reaction site. numberanalytics.comlibretexts.org This hindrance can impede the approach of a reagent to the ring, thereby slowing down the rate of reaction. numberanalytics.com

The size of the substituent group is directly related to the degree of steric hindrance it imposes. For instance, a tert-butyl group will present a much greater steric barrier than a methyl group. This effect is particularly pronounced for substitutions at the ortho position, which is adjacent to the existing substituent. The increased crowding in the transition state raises its energy and decreases the reaction rate. Consequently, bulky substituents often direct incoming electrophiles to the less hindered para position. numberanalytics.com

| Substituent | Relative Rate of Nitration | Primary Product(s) | Steric Hindrance |

| -H (Benzene) | 1 | - | None |

| -CH₃ (Toluene) | 25 | Ortho, Para | Low |

| -CH(CH₃)₂ (Cumene) | 18 | Para | Moderate |

| -C(CH₃)₃ (t-Butylbenzene) | 16 | Para | High |

This table illustrates how increasing the size of an alkyl substituent on a benzene ring affects the rate of nitration and favors the formation of the less sterically hindered para product. numberanalytics.com

Structural Variations of the 1,1-Dioxothiolane Ring System

The five-membered 1,1-dioxothiolane ring is a saturated heterocyclic system. A common synthetic route to the parent sulfolane (B150427) structure involves the reaction of butadiene with sulfur dioxide to form sulfolene, which is then hydrogenated to yield sulfolane. google.comchemicalbook.com

Analogues with different ring sizes can be synthesized. For example, six-membered ring systems containing both sulfur and another heteroatom, such as nitrogen, are known as thiazines. bath.ac.uk The synthesis of these larger rings involves different chemical strategies, often building the ring through condensation or cyclization reactions of appropriate linear precursors. These structural changes from a five- to a six-membered ring alter the bond angles and conformational flexibility of the heterocyclic system. chemrxiv.org

The incorporation of additional heteroatoms, such as nitrogen or oxygen, into the ring system is another strategy to create structural diversity. nih.gov For instance, the synthesis of oxazolidine-annulated tetrahydrothiophene (B86538) 1,1-dioxides demonstrates the fusion of a sulfolane ring with another heterocyclic system containing both oxygen and nitrogen. researchgate.net Similarly, 1,3-oxathiolane (B1218472) rings, which contain sulfur and oxygen, can be constructed from various starting materials and coupled with other molecular fragments. nih.gov These modifications introduce new functional groups and potential hydrogen bonding sites, significantly altering the molecule's properties.

Cycloalkanes inherently possess some degree of ring strain due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. libretexts.orgyoutube.com The five-membered sulfolane ring is not planar; it adopts a twisted or envelope conformation to alleviate some of this strain. nih.govresearchgate.net The stability of this ring system is a balance between angle strain (from compressed bond angles) and torsional strain (from eclipsing C-H bonds). libretexts.orglibretexts.org

Furthermore, the electronic effects of substituents can influence ring stability. The introduction of highly electronegative atoms, such as in fluorinated sulfolane derivatives, can alter the bond strengths and electronic distribution within the ring. nih.gov While fluorination can sometimes weaken adjacent C-S bonds, it can also enhance electrochemical stability and polarity, demonstrating that substituent effects are a complex interplay of both steric and electronic factors. nih.gov

Synthesis of Hybrid Molecules Incorporating the Sulfonate and Thiolane Motifs

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophoric units into a single new molecule. nih.govmdpi.com The goal is to create a hybrid compound with an improved activity profile, potentially targeting multiple biological pathways or possessing enhanced affinity for a specific target. mdpi.comresearchgate.net

The sulfonate and thiolane motifs can serve as building blocks in the synthesis of such hybrid molecules. The synthesis of these complex structures often involves multi-step reaction sequences. For example, a phenyl sulfonamide core can be used as a key intermediate, which is then elaborated by adding other cyclic structures, such as phthalimides, through condensation reactions. mdpi.com

Another common approach is the coupling of different heterocyclic systems. Quinoline-based sulfonamides have been synthesized by first constructing a quinoline (B57606) sulfonyl chloride, which is then reacted with various amines to form the final hybrid molecules. nih.govresearchgate.net Similarly, pyrimidine (B1678525) sulfonate derivatives can be synthesized by reacting a substituted pyrimidine with a sulfonyl chloride, such as naphthalene-2-sulfonyl chloride. nih.gov These strategies demonstrate the versatility of the sulfonate group as a linker to connect the phenyl and thiolane-like motifs to other biologically relevant scaffolds. nih.gov

Methodologies for High-Throughput Synthesis of Analogues

High-throughput synthesis (HTS) techniques are instrumental in accelerating the discovery of lead compounds by enabling the rapid parallel production of a large number of analogues. sigmaaldrich.com For the synthesis of a diverse library of Phenyl 1,1-dioxothiolane-3-sulfonate derivatives, several HTS methodologies can be employed, including parallel synthesis and automated flow chemistry.

Parallel Synthesis:

Parallel synthesis allows for the simultaneous creation of a library of compounds in a spatially separated manner, where each reaction vessel contains a unique product. rsc.org This can be achieved using multi-well plates (e.g., 96-well or 384-well formats) and robotic liquid handling systems to dispense reagents. purdue.edu For the synthesis of this compound analogues, a modular approach can be adopted.

One potential strategy involves the parallel reaction of a common intermediate, such as 1,1-dioxothiolan-3-ol, with a library of substituted benzenesulfonyl chlorides. This would generate a diverse set of analogues with various substituents on the phenyl ring. The use of solid-supported reagents or scavengers can simplify the purification process, making it amenable to a high-throughput workflow. umn.edu

Table 1: Hypothetical Parallel Synthesis Scheme for this compound Analogues

| Reaction Step | Reagents and Conditions | Purpose |

| 1. Esterification | 1,1-dioxothiolan-3-ol, Library of substituted benzenesulfonyl chlorides, Pyridine (B92270), Dichloromethane (B109758) | Introduction of diverse phenyl groups |

| 2. Purification | Solid-supported scavenger resin (e.g., amine-functionalized silica) | Removal of excess sulfonyl chloride and pyridine |

| 3. Isolation | Filtration and solvent evaporation | Yields a library of purified products |

Automated Flow Chemistry:

Automated flow chemistry offers several advantages for high-throughput synthesis, including precise control over reaction parameters, enhanced safety, and the ability to perform multi-step reactions in a continuous fashion without the need for isolating intermediates. acs.orgnih.gov A flow-based system for the synthesis of this compound analogues could be designed to allow for the rapid variation of both the phenyl and the thiolane ring components.

For instance, a flow reactor could be set up to first synthesize the 1,1-dioxothiolane ring from a suitable precursor, followed by an in-line sulfonylation with a diverse set of benzenesulfonyl chlorides introduced from a reagent library. figshare.com The product stream could then be directed to an automated purification module, such as preparative HPLC, for isolation of the final compounds. This approach would enable the unsupervised and rapid generation of a large library of analogues. nih.gov

Regioselectivity and Stereoselectivity in Derivative Synthesis

Controlling the regioselectivity and stereoselectivity is paramount in the synthesis of specific derivatives of this compound to ensure the desired biological activity and to facilitate structure-activity relationship studies.

Regioselectivity:

Regioselectivity in the synthesis of derivatives can be considered at two primary locations: the phenyl ring and the 1,1-dioxothiolane ring.

Phenyl Ring Functionalization: The sulfonate group (-OSO2-) attached to the phenyl ring is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution reactions, it primarily directs incoming electrophiles to the meta position. youtube.com However, the regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. researchgate.netresearchgate.net For example, nitration or halogenation of the phenyl ring would be expected to yield the meta-substituted product as the major isomer.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Predicted Major Product | Rationale |

| Nitration | NO2+ | meta-nitro-Phenyl 1,1-dioxothiolane-3-sulfonate | -OSO2R is a meta-directing group |

| Bromination | Br+ | meta-bromo-Phenyl 1,1-dioxothiolane-3-sulfonate | -OSO2R is a meta-directing group |

| Friedel-Crafts Acylation | RCO+ | meta-acyl-Phenyl 1,1-dioxothiolane-3-sulfonate | -OSO2R is a meta-directing group |

1,1-Dioxothiolane Ring Functionalization: The functionalization of the thiolane-1,1-dioxide (sulfolane) ring typically involves reactions at the α-carbons to the sulfone group (C2 and C5 positions) due to the acidity of the protons at these positions. researchgate.net Deprotonation with a strong base followed by reaction with an electrophile can introduce substituents at these positions. The regioselectivity between the C2 and C5 positions would depend on steric and electronic factors of any existing substituents.

Stereoselectivity:

The 1,1-dioxothiolane-3-sulfonate core contains a chiral center at the C3 position. The synthesis of enantiomerically pure or diastereomerically enriched derivatives requires stereoselective methods.

Diastereoselective Synthesis: If a substituent is introduced into the thiolane-1,1-dioxide ring that already contains a chiral center at C3, new stereocenters may be created. The diastereoselectivity of such reactions will be influenced by the existing stereocenter, which can direct the approach of the incoming reagent. For example, the alkylation of an enolate derived from a 3-substituted sulfolane derivative could proceed with a degree of diastereoselectivity. beilstein-journals.org

Enantioselective Synthesis: The asymmetric synthesis of chiral sultones and their derivatives is an active area of research. acs.org Chiral catalysts or auxiliaries can be employed to control the stereochemistry during the formation of the 1,1-dioxothiolane ring or during the introduction of the sulfonate group. For instance, an asymmetric Diels-Alder reaction could be used to construct a chiral sulfolene precursor, which can then be hydrogenated and functionalized to yield the desired stereoisomer of a this compound derivative.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Phenyl 1,1-dioxothiolane-3-sulfonate?